Cas no 88580-75-0 (Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-)
88580-75-0 structure
Product Name:Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-
CAS No:88580-75-0
MF:C15H14N2O3
MW:270.283263683319
CID:627880
PubChem ID:136041675
Update Time:2025-04-19
Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-
- 4-(5,6-dimethoxy-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
- DTXSID90734206
- 88580-75-0
- AKOS010623220
- 4-(5,6-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
-
- Inchi: 1S/C15H14N2O3/c1-19-13-7-11-12(8-14(13)20-2)17-15(16-11)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3,(H,16,17)
- InChI Key: JTRVRBINUCAWMN-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)NC(C1C=CC(=CC=1)O)=N2)OC
Computed Properties
- Exact Mass: 270.10044231g/mol
- Monoisotopic Mass: 270.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 67.4Ų
Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)- Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
88580-75-0 (Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-) Related Products
- 2620-81-7(2-(4-methoxyphenyl)-1H-1,3-benzodiazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk